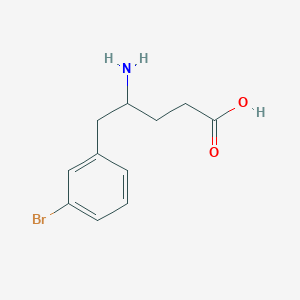
4-Amino-5-(3-bromophenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(3-bromophenyl)pentanoic acid is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to the pentanoic acid backbone, which is further substituted with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-bromophenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a halogenated aromatic compound under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-(3-bromophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl-substituted pentanoic acid.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-(3-bromophenyl)pentanoic acid is an organic compound in the amino acid family, characterized by its amino and carboxylic acid functional groups. It has a molecular formula of C11H14BrNO2 and a molecular weight of approximately 272.14 g/mol . The compound features a pentanoic acid backbone substituted with a bromophenyl group at the fifth position and an amino group at the fourth position, contributing to its unique chemical properties and potential biological activities.
Potential Applications
This compound has potential applications in several fields:
- Pharmaceuticals As a building block for synthesizing pharmaceuticals. Interaction studies involving this compound focus on its binding affinities and effects on biological targets such as receptors or enzymes. Similar compounds have shown varying degrees of interaction with neurotransmitter receptors, suggesting that this compound may also influence similar pathways. Further research is required to elucidate its exact mechanisms and potential therapeutic benefits.
- Neurotransmitter Precursor The uniqueness of this compound lies in its specific combination of functional groups and its potential dual role as both a neurotransmitter precursor and a pharmaceutical candidate.
Wirkmechanismus
The mechanism of action of 4-Amino-5-(3-bromophenyl)pentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-pentanoic acid: Lacks the bromophenyl group, making it less hydrophobic.
5-Aminopentanoic acid: Similar backbone but without the bromophenyl substitution.
3-Bromo-4-phenylpentanoic acid: Similar structure but with different substitution patterns.
Uniqueness
4-Amino-5-(3-bromophenyl)pentanoic acid is unique due to the presence of both an amino group and a bromophenyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
4-amino-5-(3-bromophenyl)pentanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c12-9-3-1-2-8(6-9)7-10(13)4-5-11(14)15/h1-3,6,10H,4-5,7,13H2,(H,14,15) |
InChI-Schlüssel |
LLIRXXFAYBPTGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CC(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















